1,4-Piperidinedicarboxylic acid 1,4-Piperidinedicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18606460
InChI: InChI=1S/C7H11NO4/c9-6(10)5-1-3-8(4-2-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C7H11NO4
Molecular Weight: 173.17 g/mol

1,4-Piperidinedicarboxylic acid

CAS No.:

Cat. No.: VC18606460

Molecular Formula: C7H11NO4

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

1,4-Piperidinedicarboxylic acid -

Specification

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
IUPAC Name piperidine-1,4-dicarboxylic acid
Standard InChI InChI=1S/C7H11NO4/c9-6(10)5-1-3-8(4-2-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
Standard InChI Key IIKFXOLJMNWWCH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)O)C(=O)O

Introduction

Structural and Chemical Properties of 1,4-Piperidinedicarboxylic Acid Derivatives

Molecular Architecture and Stereochemical Considerations

The core structure of 1,4-piperidinedicarboxylic acid consists of a piperidine ring (a six-membered amine-containing heterocycle) with carboxylic acid groups at positions 1 and 4. Derivatives often incorporate additional functional groups, such as esters, amides, or ketones, which modulate reactivity and biological activity. For example, 1,4-Piperidinedicarboxylic acid, 4-methyl-3-oxo-, 1-(1,1-dimethylethyl) 4-ethyl ester (CAS 1168153-63-6) features a tert-butyl ester at position 1, an ethyl ester at position 4, a methyl group at position 4, and a ketone at position 3 . This substitution pattern enhances steric protection of the carboxylic acid groups while introducing sites for further chemical modification.

The molecular formula for this derivative is C14H23NO5\text{C}_{14}\text{H}_{23}\text{NO}_5, with a molecular weight of 285.34 g/mol . X-ray crystallography and NMR studies of similar piperidine derivatives reveal chair conformations for the ring system, with substituents adopting equatorial orientations to minimize steric strain .

Synthetic Routes and Optimization Strategies

Esterification and Protecting Group Chemistry

A common synthetic route to 1,4-piperidinedicarboxylic acid derivatives involves sequential esterification and protection of the amine group. For instance, the synthesis of 1-tert-butyl-4-ethyl-4-methyl-3-oxopiperidine-1,4-dicarboxylate (CAS 1168153-63-6) begins with the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine . This step installs the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, yielding a Boc-protected piperidone intermediate.

Subsequent steps involve nucleophilic acyl substitution at the ketone position. Treatment with ethyl chloroformate introduces the ethyl ester group at position 4, while a methyl group is added via Grignard reaction or alkylation . The final product is obtained in a reported yield of 91.0%, demonstrating the efficiency of modern protecting group strategies in piperidine chemistry .

Table 1: Key Intermediates in the Synthesis of 1,4-Piperidinedicarboxylic Acid Derivatives

Intermediate NameCAS NumberRole in Synthesis
4-Piperidone monohydrate hydrochloride41979-39-9Starting material
Di-tert-butyl dicarbonate24424-99-5Boc protecting agent
Ethyl chloroformate541-41-3Esterification reagent

Biological and Industrial Applications

Antioxidant Properties and Oxidative Stress Mitigation

Resveratrol, a polyphenol often combined with dicarboxylic acid derivatives, exhibits potent antioxidant effects by scavenging reactive oxygen species (ROS) in hair matrix cells . By analogy, 1,4-piperidinedicarboxylic acid esters could serve as co-adjuvants in topical formulations designed to protect cutaneous tissues from oxidative damage. The ethyl and tert-butyl ester groups in CAS 1168153-63-6 may enhance lipid solubility, facilitating transdermal delivery of active compounds .

Challenges and Future Directions

Scalability of Synthetic Methods

Despite high yields (e.g., 91.0% for CAS 1168153-63-6), the multi-step synthesis of 1,4-piperidinedicarboxylic acid derivatives requires stringent control over reaction conditions. For example, the use of potassium cyanide in hydantoin formation (as described in ) poses safety and environmental concerns, necessitating alternative methodologies such as enzymatic catalysis or flow chemistry.

Expanding Biomedical Applications

Future research should explore the pharmacokinetic and pharmacodynamic profiles of 1,4-piperidinedicarboxylic acid derivatives. Preclinical studies could assess their efficacy in models of alopecia, given the success of related compounds in clinical trials . Additionally, the compound’s bifunctional carboxylic acid groups make it a candidate for metal-organic framework (MOF) synthesis, with potential applications in drug delivery or catalysis.

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